

# enhancing Fe(II)EDTA denitrification performance

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## Compound Focus: Iron(II)-edta

CAS No.: 15651-72-6

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## Troubleshooting Guide & FAQs

Here are solutions to common problems encountered in Fe(II)EDTA denitrification experiments:

Problem	Possible Causes	Suggested Solutions
<b>Rapid Decline in NO Removal Efficiency</b> [1] [2]   • <b>Oxidation of Fe(II)EDTA</b> to Fe(III)EDTA by O <sub>2</sub> . • <b>Saturation</b> of absorbent with Fe(II)EDTA-NO complex.   • Implement a <b>continuous regeneration system</b> for the absorbent [3]. • Use reducing agents like <b>Ascorbic Acid (VC)</b> or <b>Mn powder</b> to convert Fe(III)EDTA back to Fe(II)EDTA [4] [2].    <b>Poor Regeneration of Absorbent</b> [4] [5] [2]   • <b>Sub-optimal pH</b> for the reduction reaction. • <b>Insufficient amount of reducing agent</b> . • <b>Competition</b> from Fe(II)EDTA-NO reduction [4].   • <b>For chemical reduction (e.g., VC)</b> : Maintain a slightly <b>acidic pH (e.g., 6.0)</b> and ensure a mole ratio of VC to Fe(III)EDTA of <b>at least 0.5</b> [2]. • <b>For microbial reduction</b> : Optimize the <b>EDTA/Fe(II) molar ratio (e.g., 0.5)</b> and pH for the specific culture [5].    <b>Low NO Absorption Rate</b> [1]   • <b>Non-optimal absorption conditions</b> (pH, temperature, Fe <sup>2+</sup> concentration). • <b>Use of a single, less effective ligand</b> .   • Adjust operating conditions to <b>pH 9, 40°C, and 20 mmol/L Fe<sup>2+</sup> concentration</b> [1]. • Use a <b>composite ligand system</b> , such as a <b>2:1 molar ratio of EDTA to PBTCA</b> [1].    <b>Precipitation in the Absorbent Solution</b> [1]   • <b>Formation of Fe(OH)<sub>2</sub></b> at higher pH, which can block pipes.   • Employ effective chelating agents like <b>PBTCA</b> , which acts as a corrosion and scale inhibitor, to keep iron in solution [1].		

**Interference from Flue Gas Components [1] | • Dual effect of SO<sub>2</sub>**, which can be removed simultaneously but may also inhibit NO removal. | • Monitor and control the concentration of SO<sub>2</sub> in the inlet gas. The system can be designed for **simultaneous removal of SO<sub>2</sub> and NO [1].** |

## Detailed Experimental Protocols

To address these issues, here are detailed methodologies for key enhancement strategies cited in recent literature.

### Protocol: Using a Composite Ligand System (EDTA/PBTCA)

This method aims to significantly improve the denitrification performance and stability of the Fe(II) complexation system [1].

- **Objective:** To prepare and evaluate a composite ligand absorbent for enhanced NO removal.
- **Materials:**
  - FeSO<sub>4</sub>·7H<sub>2</sub>O (≥99.0%)
  - Na<sub>2</sub>EDTA (≥99.0%)
  - PBTCA (50% solution)
  - Deionized water
  - pH regulators (H<sub>2</sub>SO<sub>4</sub>, H<sub>3</sub>PO<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>)
- **Absorbent Preparation:**
  - Prepare an aqueous solution with **20 mmol/L FeSO<sub>4</sub>·7H<sub>2</sub>O**.
  - Add the chelating agents at a molar ratio of **Fe<sup>2+</sup>:EDTA:PBTCA = 1:2:1**. For example, for 1 liter of 20 mmol/L Fe<sup>2+</sup> solution, use 40 mmol of EDTA and 20 mmol of PBTCA [1].
  - Adjust the pH of the solution to **9.0** using Na<sub>2</sub>CO<sub>3</sub> solution.
- **Experimental Setup & Procedure:**
  - Use a bubbling reactor system with a controlled gas path for N<sub>2</sub>, NO, O<sub>2</sub>, etc.
  - Place 100 mL of the absorption solution in the reactor.
  - Maintain the solution temperature at **40°C** using a water bath.
  - Introduce the simulated flue gas. A typical composition can be **618 mg/m<sup>3</sup> NO** and **12% O<sub>2</sub>**, with a total flow rate of 0.0738 Nm<sup>3</sup>/h [1].
  - Use a flue gas analyzer to measure the NO concentration at the inlet and outlet. Calculate the NO removal efficiency ( $\eta_{NO}$ ) using the formula:  $\eta_{NO} = (c_{in} - c_{out}) / c_{in} \times 100\%$  [1].

## Protocol: Regeneration with Ascorbic Acid (VC)

This protocol details the use of non-toxic ascorbic acid to regenerate the active Fe(II)EDTA from spent Fe(III)EDTA, even in the presence of air [2].

- **Objective:** To reduce Fe(III)EDTA to Fe(II)EDTA using ascorbic acid.
- **Materials:**
  - $\text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$  (99.0%) or other Fe(III) source
  - $\text{Na}_2\text{EDTA}$  (99.0%)
  - L-Ascorbic Acid (VC)
  - $\text{H}_2\text{SO}_4$  and  $\text{NaOH}$  solutions for pH adjustment
- **Solution Preparation & Procedure:**
  - Prepare a 0.002 M Fe(III)EDTA solution by mixing  $\text{Na}_2\text{EDTA}$  and  $\text{NH}_4\text{Fe}(\text{SO}_4)_2 \cdot 12\text{H}_2\text{O}$  in a 250 mL flask.
  - Set the stirring speed to 2500 rpm.
  - Adjust the **pH to 6.0** using  $\text{H}_2\text{SO}_4$  or  $\text{NaOH}$ .
  - Add ascorbic acid at a **mole ratio of 0.5 (VC to Fe(III)EDTA)**. For 250 mL of 0.002 M Fe(III)EDTA, this would be 0.25 mmol of VC.
  - The reaction can be performed in an open flask exposed to air. The reduction is rapid, and efficiencies can approach **100%** [2].
- **Stoichiometry:** The overall reaction is estimated to be:  $2\text{Fe(III)EDTA}^- + \text{C}_6\text{H}_8\text{O}_6 \rightarrow 2\text{Fe(II)EDTA}^{2-} + \text{C}_6\text{H}_6\text{O}_6 + 2\text{H}^+$  [2]. VC is particularly powerful as it reduces Fe(III)EDTA effectively without significantly reducing the Fe(II)EDTA-NO complex, making it highly selective [2].

## Performance Optimization Data

For easy comparison, the key quantitative findings from the research are summarized below.

### Table 1: Optimal Conditions for NO Absorption with Fe(II)-Ligand Systems [1]

Parameter	Optimal Value	Effect on Performance
pH	9	Maximizes NO removal efficiency in the EDTA/PBTCA system.
Temperature	40 °C	Identified as the economic ideal temperature.
Fe <sup>2+</sup> Concentration	20 mmol/L	Provides a high density of active sites for NO complexation.
Ligand Ratio (EDTA:PBTCA)	2:1	Achieves the highest denitrification rate (94.21%), better than single-ligand systems.

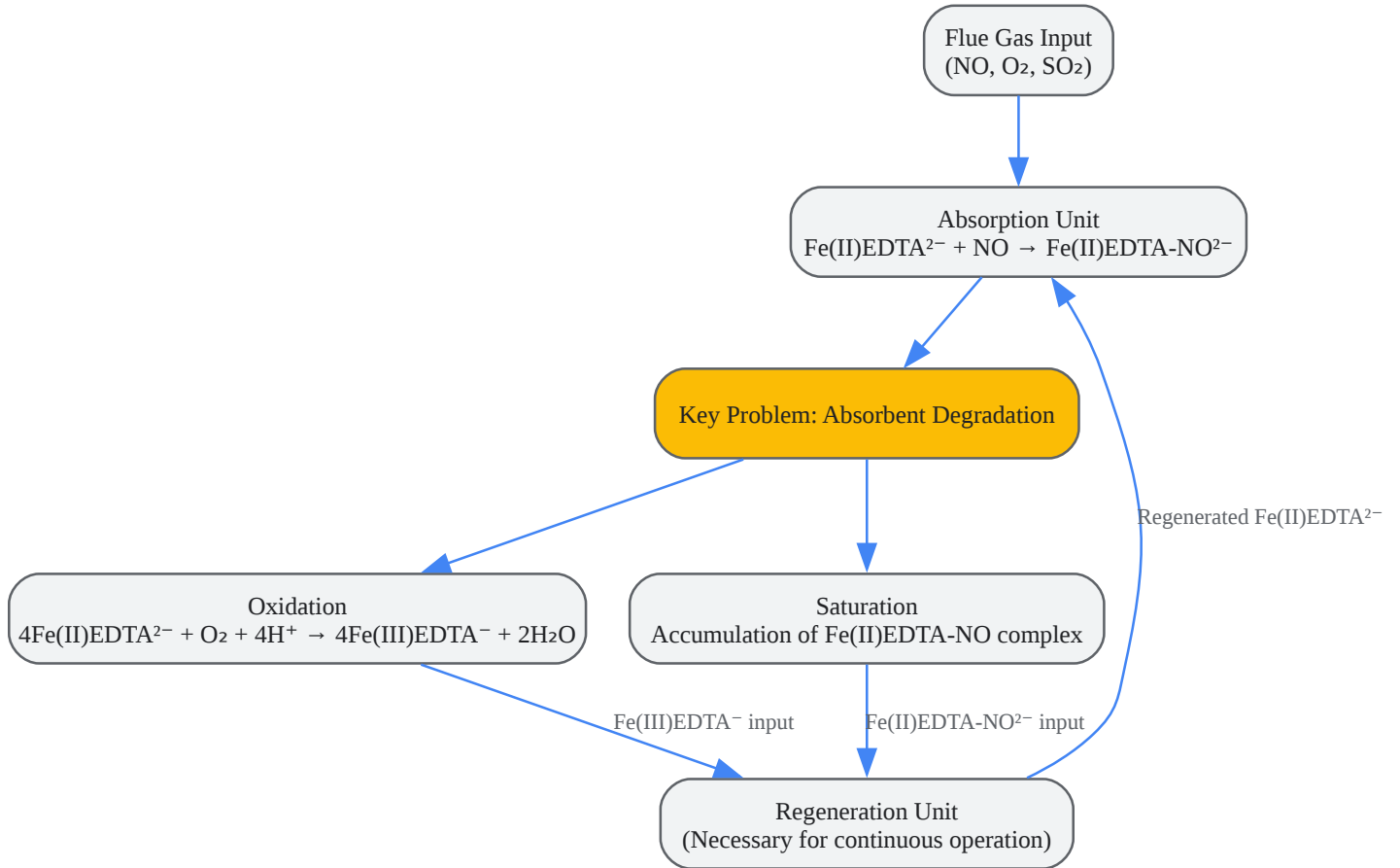
## Table 2: Comparison of Reducing Agents for Fe(III)EDTA Regeneration

Reducing Agent	Optimal Conditions	Reported Efficiency / Key Feature
Ascorbic Acid (VC) [2]	pH 6.0, Mole Ratio (VC/Fe(III)) = 0.5, 30-60°C	~100% reduction; Works effectively in air.
Mn Powder [4]	-	Pseudo-second-order kinetics; Activation Energy (Ea) = 23.68 kJ/mol.
Nanoscale Zero-Valent Iron (NZVI) [3]	Weakly acidic to near-neutral pH	Effective for reducing both Fe(III)EDTA and regenerating spent solutions.

## System Workflow Diagrams

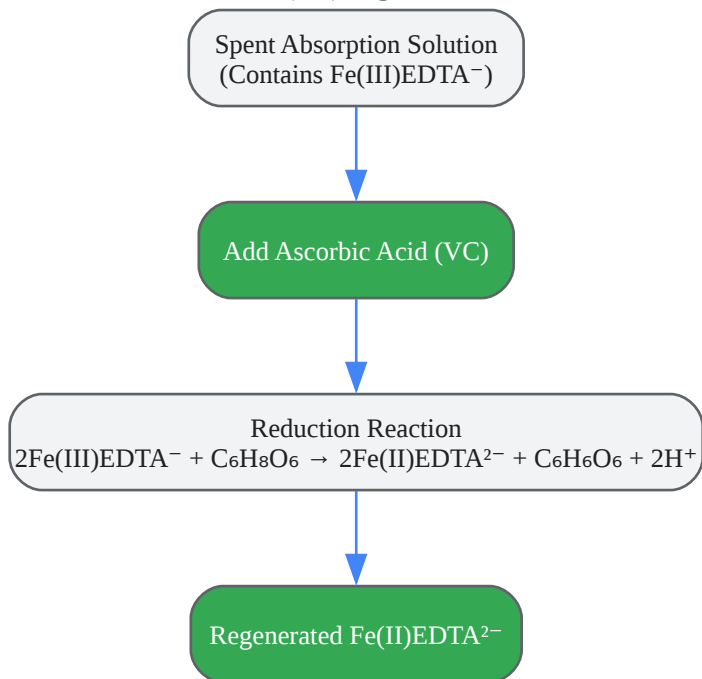
To better visualize the core process and one of the key solutions, refer to the following diagrams.

#### Core Fe(II)EDTA Wet Denitrification Process



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## Ascorbic Acid (VC) Regeneration Solution



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## References

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